molecular formula C9H6FNO2S B8797240 Methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

Methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B8797240
M. Wt: 211.21 g/mol
InChI Key: OZDBWDIHKQTRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H6FNO2S and its molecular weight is 211.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6FNO2S

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H6FNO2S/c1-13-9(12)7-2-5-6(10)3-11-4-8(5)14-7/h2-4H,1H3

InChI Key

OZDBWDIHKQTRGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=NC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 3,5-difluoro-4-formylpyridine (1.00 g, 6.99 mmol) in THF (12.3 mL) was added mercaptoacetic acid methyl ester (625 μL, 6.99 mmol). The reaction stirred 1 h at 0° C. and 1 h at room temperature, and then cesium carbonate (2.28 g, 6.99 mmol) was added. The reaction then stirred a further 18 h at room temperature. The reaction mixture was then partitioned between ethyl acetate (50 mL) and brine (50 mL). The layers were separated and the organic fraction was washed with water (1×50 mL) and brine (1×25 mL), then dried over sodium sulfate, filtered, and concentrated. Purification by ISCO chromatography (20 to 40% ethyl acetate:hexanes) afforded 942 mg (64%) of the title compound as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 9.23-9.29 (m, 1 H), 8.56 (dd, J=2.0, 0.5 Hz, 1 H), 8.25 (d, J=0.8 Hz, 1 H), 3.94 (s, 3 H); MS (ESI): 212.09 [M+H]+; HPLC tR=3.17 min (ZQ3, polar—4 min).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
12.3 mL
Type
solvent
Reaction Step One
Quantity
625 μL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
2.28 g
Type
reactant
Reaction Step Three
Yield
64%

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